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molecular formula C12H16N4O2 B8397856 1-Allyl-4-(6-nitropyridin-3-yl)piperazine

1-Allyl-4-(6-nitropyridin-3-yl)piperazine

Cat. No. B8397856
M. Wt: 248.28 g/mol
InChI Key: HXJAKAZWMOHCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476275B2

Procedure details

315 mg (2.5 mmol) of N-allylpiperazine were dissolved in 5 ml of toluene under an argon atmosphere. 93 mg (0.1 mmol) of tris-(dibenzylideneacetone)-dipalladium(0) (Pd2 dba3), 126 mg (0.2 mmol) of 2,2′-bis-(diphenylphosphino)-1,1′-binaphthyl (BINAP), 1.14 g (3.5 mmol) of cesium carbonate and 515 mg (2.54 mmol) of 5-bromo-2-nitropyridine were then added and the mixture was stirred at 120° C., in a microwave oven, for 4 hours. After the reaction mixture had cooled down to room temperature, a saturated aqueous solution of ammonium chloride was added. After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate. After the organic phase had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, the residue was chromatographed through silica gel using ethyl acetate/methanol (4:1), with 304 mg (46% of theory) of the title compound being obtained.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris-(dibenzylideneacetone) dipalladium(0)
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:63]1[CH:64]=[CH:65][C:66]([N+:69]([O-:71])=[O:70])=[N:67][CH:68]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:63]2[CH:68]=[N:67][C:66]([N+:69]([O-:71])=[O:70])=[CH:65][CH:64]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
C(C=C)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
tris-(dibenzylideneacetone) dipalladium(0)
Quantity
93 mg
Type
reactant
Smiles
Name
Quantity
126 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
515 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C., in a microwave oven, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase had been dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent had been filtered off
CUSTOM
Type
CUSTOM
Details
the solvent had been evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed through silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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